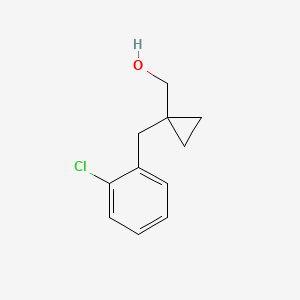

(1-(2-Chlorobenzyl)cyclopropyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

[1-[(2-chlorophenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H13ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 |

InChI Key |

YGUQILHTDRWBDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorobenzyl Cyclopropyl Methanol

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds, making it a viable method for constructing the framework of (1-(2-Chlorobenzyl)cyclopropyl)methanol. mnstate.edud-nb.info This approach typically involves the nucleophilic addition of a Grignard reagent to a carbonyl group. nih.govcerritos.edu For the target molecule, this could involve the reaction of a 2-chlorobenzyl Grignard reagent with a cyclopropyl (B3062369) ketone or aldehyde, or conversely, a cyclopropyl Grignard reagent with a 2-chlorobenzaldehyde.

Reaction of 2-Chlorobenzyl Chloride with Cyclopropylmagnesium Bromide

A plausible Grignard-based synthesis of this compound involves the reaction of 2-chlorobenzylmagnesium chloride with cyclopropanecarboxaldehyde (B31225). The Grignard reagent is prepared by reacting 2-chlorobenzyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org This organomagnesium compound then acts as a potent nucleophile.

The subsequent step is the addition of this Grignard reagent to the carbonyl carbon of cyclopropanecarboxaldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. cerritos.edu An acidic workup then protonates the alkoxide to yield the final product, this compound. mnstate.edu A related industrial process involves reacting a 2-chloro-benzyl Grignard reagent with 1-chloro-1-chloroacetyl-cyclopropane, highlighting the utility of this approach for similar structures. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the Grignard synthesis is highly dependent on carefully controlled reaction conditions to maximize yield and minimize byproducts. mit.edu Key parameters for optimization include the solvent, temperature, and stoichiometry of the reagents.

Solvent: Anhydrous solvents like THF and diethyl ether are essential, as Grignard reagents react readily with protic solvents like water or alcohols. cerritos.edu The choice of ether can influence the solubility and reactivity of the Grignard reagent. d-nb.info

Temperature: The formation of the Grignard reagent is exothermic and may require initial heating to start, but subsequent cooling is often necessary to control the reaction rate. orgsyn.org The addition of the Grignard reagent to the aldehyde is also typically performed at low temperatures (e.g., 0 °C) to prevent side reactions.

Reagent Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the aldehyde. However, a large excess can lead to the formation of impurities. The ratio of reactants is a critical factor in optimizing the reaction for high conversion rates. mit.edu

Activation: The magnesium metal surface can be passivated by an oxide layer. Activation using methods like mechanical crushing or chemical activators such as iodine or diisobutylaluminum hydride (DIBAH) is often necessary to initiate the reaction. mnstate.edupku.edu.cn

Table 1: Parameters for Optimization of Grignard Synthesis

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and provides an inert reaction medium. | cerritos.edu |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. | orgsyn.org |

| Activation | Iodine, 1,2-Dibromoethane, or DIBAH | Removes the passivating magnesium oxide layer to initiate reagent formation. | mnstate.edupku.edu.cn |

| Stoichiometry | Slight excess of Grignard reagent | Ensures complete consumption of the carbonyl compound. | mit.edu |

Reductive Synthesis of Cyclopropylmethanol (B32771) Derivatives

Another major pathway to synthesize cyclopropylmethanol derivatives involves the reduction of a corresponding carbonyl compound, such as an aldehyde or ketone. nbinno.com This approach is particularly useful when the precursor cyclopropyl aldehyde or ketone is readily available.

Catalytic Hydrogenation of Cyclopropanecarboxaldehydes

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes to alcohols. For the synthesis of cyclopropylmethanol, cyclopropanecarboxaldehyde is hydrogenated in the presence of a metal catalyst. google.com This process offers high selectivity and yields.

The reaction is typically carried out under pressure with hydrogen gas. Common catalysts include Raney nickel, Raney cobalt, and supported nickel catalysts. google.com The choice of catalyst, solvent, temperature, and pressure can be adjusted to optimize the reaction for selectivity and conversion rate. For instance, hydrogenation at milder temperatures (20 to 80 °C) is advantageous to maximize the yield of the desired cyclopropylmethanol and minimize the reduction of the cyclopropane (B1198618) ring itself. google.com

Table 2: Conditions for Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

| Catalyst | Temperature Range (°C) | Pressure Range (bar) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Raney Cobalt | 20 - 50 | 2.4 - 5.2 | 97 - 100 | google.com |

| Raney Nickel | 20 - 80 | Variable | 93 - 100 | google.com |

| Supported Nickel | 10 - 150 | Variable | Variable | google.com |

| Chromium-free Zinc Oxide | 150 - 350 | 50 - 350 | High (for esters) | google.com |

Stereoselective Reduction Techniques for Cyclopropyl Carbinols

When the precursor is a prochiral cyclopropyl ketone, the reduction to a cyclopropyl carbinol can generate a new stereocenter. Stereoselective reduction techniques aim to control the stereochemical outcome of this transformation. documentsdelivered.com These methods are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry.

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of cyclopropyl ketones. nbinno.com To achieve stereoselectivity, chiral reducing agents or catalysts can be employed. Alternatively, substrate-directed reductions can be used where a functional group already present in the molecule directs the hydride attack from a specific face of the carbonyl group. The development of highly enantio- and diastereoselective methods for synthesizing cyclopropyl alcohols often involves generating allylic alkoxide intermediates that then direct an in-situ cyclopropanation, providing excellent stereocontrol. nih.gov

Advanced Synthetic Approaches to Cyclopropyl-Substituted Alcohols

Beyond traditional Grignard and reduction reactions, a number of advanced synthetic methods have been developed for the preparation of cyclopropyl-substituted alcohols. These approaches often offer higher efficiency, selectivity, and access to complex molecular architectures. acs.org

One powerful strategy is the tandem reaction, where multiple synthetic transformations occur in a single pot without isolating intermediates. acs.org For example, an asymmetric alkyl addition to an α,β-unsaturated aldehyde can generate an allylic zinc alkoxide, which then undergoes a directed, diastereoselective cyclopropanation to yield highly substituted cyclopropyl alcohols with excellent stereocontrol. acs.org

The Kulinkovich reaction provides another route, where esters react with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst to form 1-substituted cyclopropanols. organic-chemistry.org Furthermore, methods involving organoboron chemistry have emerged as versatile tools. Sequential cyclopropanation and oxidative hydrolysis of vinylboronates can produce a wide range of functionalized cyclopropanols. chemrxiv.org Additionally, visible-light photocatalysis has been applied to the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, enabling the construction of densely substituted cyclopentane (B165970) structures derived from cyclopropyl precursors. nih.govnih.gov These advanced methods expand the synthetic toolkit for accessing diverse and structurally complex cyclopropyl-substituted alcohols.

Asymmetric Synthesis Strategies for Chiral Cyclopropylmethanol Analogues

The development of asymmetric methods to synthesize chiral cyclopropylmethanol analogues is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. These strategies aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer over the other.

One prominent approach involves the use of chiral auxiliaries. A multi-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction can be employed for the stereoselective synthesis of enantiomerically pure cyclopropane carboxaldehydes, which are precursors to cyclopropylmethanols. rsc.orgresearchgate.net In this method, a chiral auxiliary directs the stereochemical outcome of the cyclopropanation step. The temporary stereocenter introduced during the aldol reaction guides the formation of the cyclopropane ring, and its subsequent removal in the retro-aldol step yields the chiral product with high enantiomeric excess. researchgate.net

Catalytic asymmetric cyclopropanation is another powerful tool. For instance, the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction of α-purine acrylates with α-bromo-carboxylic esters has been shown to produce chiral cyclopropyl purine (B94841) nucleoside analogues with excellent diastereoselectivities and high enantiomeric excess (93-97% ee). nih.gov This transformation, often catalyzed by chiral organocatalysts like (DHQD)2AQN, establishes a chiral quaternary stereocenter. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral this compound by selecting appropriate starting materials.

Organocatalysis, in general, offers a versatile platform for asymmetric cycloaddition and cyclization reactions to construct axially chiral molecules, which can be extended to the synthesis of chiral cyclopropanes. mdpi.com Chiral phosphoric acids, for example, can act as bifunctional catalysts, activating substrates through hydrogen bonding and providing a chiral environment for the reaction. mdpi.com

The following table summarizes key asymmetric synthesis strategies applicable to chiral cyclopropylmethanol analogues:

| Strategy | Description | Key Features | Potential Application |

| Chiral Auxiliary-Mediated Synthesis | A three-step sequence involving an aldol reaction to introduce a temporary stereocenter, a diastereoselective cyclopropanation, and a retro-aldol reaction to remove the auxiliary. rsc.orgresearchgate.net | High diastereoselectivity, enantiomerically pure products. researchgate.net | Synthesis of enantiopure cyclopropane carboxaldehyde, a direct precursor to the target alcohol. |

| Catalytic Asymmetric Cyclopropanation | Use of a chiral catalyst to induce enantioselectivity in the cyclopropanation reaction, such as a Michael-initiated ring-closure. nih.gov | High enantiomeric excess (ee), formation of chiral quaternary centers. nih.gov | Direct asymmetric synthesis of the cyclopropane ring with the desired stereochemistry. |

| Organocatalytic Cycloaddition | Employment of chiral organocatalysts, like phosphoric acids, to facilitate asymmetric cycloaddition reactions. mdpi.com | Mild reaction conditions, broad substrate scope. mdpi.com | Enantioselective construction of the cyclopropane core. |

Organometallic Catalysis in the Construction of Cyclopropyl Building Blocks

Organometallic catalysis plays a pivotal role in the efficient construction of cyclopropyl building blocks. Transition metals such as palladium, nickel, and cobalt are frequently employed to catalyze reactions that form the cyclopropane ring or introduce functional groups.

Palladium-catalyzed nucleophilic substitution on cyclopropenylmethyl esters represents a method to access functionalized cyclopropane derivatives. goettingen-research-online.de This reaction proceeds through a 1,2-methano-π-allylpalladium intermediate, allowing for the regioselective introduction of various nucleophiles. goettingen-research-online.de This strategy could be envisioned for the synthesis of this compound by using a suitable cyclopropenyl precursor and a 2-chlorobenzyl nucleophile.

Nickel catalysis has also emerged as a sustainable and powerful tool for creating unique monomer building blocks, which can be extended to the synthesis of complex cyclopropane structures. scripps.edu Nickel catalysts can be used to introduce functional groups to a molecule, which can then be further elaborated. scripps.edu Given the abundance and lower cost of nickel compared to precious metals, this approach is attractive for developing more sustainable synthetic methods. scripps.edu

Cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) is another effective method for producing cyclopropane scaffolds on a multigram scale. researchgate.net This process allows for the creation of bifunctional cyclopropanes that can be further diversified through subsequent chemical transformations. researchgate.net

The table below highlights selected organometallic catalysis methods for cyclopropane synthesis:

| Catalyst System | Reaction Type | Advantages | Potential Application |

| Palladium | Nucleophilic substitution on cyclopropenylmethyl esters goettingen-research-online.de | Regioselective, good yields goettingen-research-online.de | Introduction of the 2-chlorobenzyl group onto a cyclopropane precursor. |

| Nickel | Catalytic functionalization scripps.edu | Use of an earth-abundant metal, potential for novel structures scripps.edu | Sustainable synthesis of functionalized cyclopropane intermediates. |

| Cobalt | Cyclopropanation of vinyl sulfides researchgate.net | Scalable, produces versatile building blocks researchgate.net | Formation of the core cyclopropane ring. |

Scalable Preparation Methods for this compound

For the practical application and further study of this compound, scalable preparation methods are essential. These methods should be robust, high-yielding, and amenable to large-scale production.

A common approach to synthesizing cyclopropylmethanols is the reduction of the corresponding cyclopropanecarboxylic acid or its esters. patsnap.com For instance, cyclopropanecarboxylic acid esters can be reduced to cyclopropyl carbinol using sodium borohydride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or lithium chloride. patsnap.com This method has been shown to produce the desired alcohol in good yields (up to 74.3%). patsnap.com To apply this to the target molecule, one would first need to synthesize 1-(2-chlorobenzyl)cyclopropanecarboxylic acid.

Another scalable method is the hydrogenation of cyclopropanecarboxaldehyde. google.com This can be achieved using a cobalt or nickel catalyst under pressure. google.com The hydrogenation can be performed at moderate temperatures (20-80 °C) and pressures (1.4 to 70 bar), leading to high selectivity for the formation of cyclopropylmethanol. google.com This process is also tolerant to impurities that may be present in the starting aldehyde. google.com

The synthesis of the precursor, 1-(2-chlorobenzyl)cyclopropane, could potentially be achieved through modifications of existing methods for similar structures. For example, a method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone involves a reaction between an α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone. google.com A similar strategy could be adapted to introduce the 2-chlorobenzyl group onto a cyclopropane-containing starting material.

A scalable synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, was achieved starting from 1-bromo-1-cyclopropylcyclopropane, which was converted to the corresponding carboxylic acid in a 900 mmol scale. nih.gov This highlights that multi-step sequences involving the formation and functionalization of cyclopropane rings can be performed on a large scale.

The following table outlines potential scalable methods for the synthesis of this compound:

| Method | Starting Material | Key Reagents | Advantages |

| Reduction of Carboxylic Acid Ester | 1-(2-chlorobenzyl)cyclopropanecarboxylate | Sodium borohydride, Lewis acid (e.g., AlCl3, LiCl) patsnap.com | Good yields, well-established reaction. patsnap.com |

| Hydrogenation of Aldehyde | 1-(2-chlorobenzyl)cyclopropanecarboxaldehyde | H2, Cobalt or Nickel catalyst google.com | High selectivity, tolerance to impurities. google.com |

Chemical Reactivity and Mechanistic Pathways of 1 2 Chlorobenzyl Cyclopropyl Methanol

Transformations Involving the Hydroxyl Functionality

The primary alcohol group is a versatile functional handle for a variety of synthetic transformations, including oxidation to carbonyl compounds and nucleophilic substitution.

The primary alcohol moiety of (1-(2-Chlorobenzyl)cyclopropyl)methanol can be selectively oxidized to yield either the corresponding aldehyde, (1-(2-chlorobenzyl)cyclopropyl)carbaldehyde, or the carboxylic acid, 1-(2-chlorobenzyl)cyclopropane-1-carboxylic acid. The choice of product depends on the specific oxidizing agent and reaction conditions employed.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing overoxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (DCM). For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent) are effective for this conversion.

In addition to traditional chemical methods, enzymatic oxidations offer a high degree of selectivity. For instance, chloroperoxidase (CPO) has been shown to catalyze the enantioselective oxidation of various cyclopropylmethanols to their corresponding aldehydes using a terminal oxidant like tert-butyl hydroperoxide. nih.gov This highlights a potential route for the stereoselective synthesis of chiral cyclopropane (B1198618) derivatives. nih.gov

| Transformation | Product | Typical Reagents | Mechanism Type |

|---|---|---|---|

| Partial Oxidation | (1-(2-Chlorobenzyl)cyclopropyl)carbaldehyde | PCC, DMP, Swern Oxidation | Two-electron oxidation |

| Full Oxidation | 1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Multi-electron oxidation |

| Enzymatic Oxidation | (1-(2-Chlorobenzyl)cyclopropyl)carbaldehyde | Chloroperoxidase, tert-butyl hydroperoxide | Heme-catalyzed oxidation |

Direct nucleophilic substitution of the hydroxyl group is unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group. This activation can be achieved through two primary pathways.

The first method involves protonation of the alcohol under strongly acidic conditions (e.g., using HBr or HCl). The protonated hydroxyl group, an oxonium ion (-OH₂⁺), is an excellent leaving group (H₂O). A subsequent attack by a nucleophile (such as Br⁻ or Cl⁻) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org

A second, more versatile strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding alkyl halide. masterorganicchemistry.com

| Activation Method | Intermediate | Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| Protonation (e.g., HBr) | R-CH₂-OH₂⁺ | Br⁻ | 1-(Bromomethyl)-1-(2-chlorobenzyl)cyclopropane |

| Sulfonylation (e.g., TsCl) | R-CH₂-OTs | CN⁻, N₃⁻, etc. | R-CH₂-Nu |

| Halogenation (e.g., SOCl₂) | R-CH₂-Cl | - | 1-(Chloromethyl)-1-(2-chlorobenzyl)cyclopropane |

Reactivity of the Cyclopropyl (B3062369) Ring System

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions that are not observed in larger, more stable cycloalkanes.

Under acidic conditions, the cyclopropane ring can undergo fission. The mechanism typically begins with the protonation of the hydroxyl group, which then departs as water, or protonation of the cyclopropane ring itself, although the former is more likely. stackexchange.comechemi.com Cleavage of a C-C bond in the ring follows to relieve ring strain, leading to the formation of a carbocation intermediate.

For this compound, the ring-opening can proceed via two main pathways, depending on which internal C-C bond is broken.

Path A: Cleavage of the bond between the substituted carbon and one of the methylene (B1212753) carbons of the ring would generate a secondary carbocation that is also benzylic. This carbocation would be significantly stabilized by resonance with the adjacent benzene (B151609) ring.

Path B: Cleavage of the bond between the two methylene carbons would result in a less stable primary carbocation.

Due to the superior stability of the resonance-stabilized benzylic carbocation, Path A is the highly favored mechanistic route. The resulting carbocation is then trapped by a nucleophile present in the medium (e.g., water or the conjugate base of the acid) to give the final ring-opened product. Some studies on related "donor-acceptor" cyclopropanes suggest that the ring-opening can also occur via a concerted SN2-like displacement mechanism, although this is less likely in the absence of a strong electron-withdrawing "acceptor" group on the ring. scispace.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the hydroxyl group by an acid (H-A). | Oxonium ion |

| 2 | Departure of water as a leaving group. | Cyclopropylcarbinyl cation |

| 3 | Ring opening (Path A, favored) to relieve strain and form a stable carbocation. | Resonance-stabilized benzylic carbocation |

| 4 | Nucleophilic attack (by A⁻ or solvent) on the carbocation. | Final acyclic product |

The high strain energy of the cyclopropane ring makes it a useful tool for probing the mechanisms of certain enzymes, particularly monooxygenases like the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net While specific studies involving this compound are not widely documented, the reactivity of similar structures provides a strong basis for its potential use as a mechanistic probe.

The process often involves "mechanism-based inactivation" or "suicide inhibition." acs.org In this scenario, the enzyme processes the substrate, which in the case of this compound could involve an initial oxidation, such as hydrogen abstraction from the benzylic position or the alcohol itself. This generates a radical intermediate in close proximity to the cyclopropane ring. The presence of the strained ring can then trigger an extremely rapid and irreversible ring-opening reaction to form a more stable, delocalized radical. This newly formed radical species can then covalently bind to a critical residue in the enzyme's active site, leading to its permanent inactivation. nih.govacs.org By identifying the site of adduction and the structure of the inactivated complex, researchers can gain valuable insights into the enzyme's catalytic mechanism and the geometry of its active site.

| Step | Process | Description |

|---|---|---|

| 1 | Enzymatic Oxidation | A Cytochrome P450 enzyme abstracts a hydrogen atom, forming a radical intermediate. |

| 2 | Radical-Mediated Ring Opening | The radical triggers the rapid, irreversible fission of the strained cyclopropane ring. |

| 3 | Covalent Adduction | The resulting ring-opened radical attacks and covalently binds to the enzyme's active site. |

| 4 | Inactivation | The enzyme is permanently inactivated (suicide inhibition). |

Ring-Opening Reactions and Mechanisms

Regio- and Stereochemical Outcomes of Ring-Opening Processes

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed processes. The regiochemistry and stereochemistry of these transformations are dictated by the stability of the intermediates formed upon cleavage of a C-C bond within the three-membered ring.

Ring-opening is often initiated by the protonation of the hydroxyl group, followed by the loss of water to form a cyclopropylmethyl carbocation. This cation is prone to rapid rearrangement, leading to a mixture of products. echemi.com Alternatively, electrophilic attack on the cyclopropane ring can induce cleavage. The regioselectivity of the ring-opening is heavily influenced by the substituents on the cyclopropane ring. In the case of this compound, the cleavage of the C1-C2 or C1-C3 bond is anticipated. The resulting intermediate will be stabilized by the adjacent 2-chlorobenzyl group.

Under organocatalysis, similar cyclopropyl systems, such as meso-cyclopropyl carbaldehydes, undergo ring-opening 1,3-bisfunctionalization with complete regioselectivity. nih.govresearchgate.net For this compound, a plausible outcome involves the formation of a homoallylic alcohol. The precise stereochemical outcome would depend on the reaction mechanism, with concerted pathways potentially affording high stereoselectivity, while stepwise processes involving discrete carbocation intermediates may lead to mixtures of stereoisomers.

Cationic Rearrangements of Cyclopropylmethyl Carbocations

The carbocation generated from this compound, the (1-(2-chlorobenzyl)cyclopropyl)methyl cation, is a prime candidate for complex cationic rearrangements. Cyclopropylmethyl carbocations are known for their exceptional stability, which arises from the conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the cationic carbon. quora.comstackexchange.com This interaction is often described as "dancing resonance."

This stability does not preclude rearrangement. The parent cyclopropylmethyl carbocation is considered a non-classical ion, interconverting with cyclobutyl and homoallyl carbocations via a bicyclobutonium ion intermediate. nih.gov The presence of substituents significantly influences the energy landscape of these rearrangements. echemi.com

For the (1-(2-chlorobenzyl)cyclopropyl)methyl cation, several rearrangement pathways are possible:

Ring Expansion: Rearrangement to a more stable, substituted cyclobutyl cation.

Ring Opening: Formation of a homoallylic cation.

Hydride or Alkyl Shifts: Subsequent 1,2-shifts within the rearranged structures can lead to a variety of isomeric products. uregina.ca

The 2-chlorobenzyl substituent plays a crucial role in directing these rearrangements. It can stabilize the initial carbocation through hyperconjugation and potentially through weak phenyl group participation. However, it can also influence the relative stabilities of the rearranged carbocationic intermediates. Predicting the major product is challenging, as it depends on a subtle balance of electronic and steric factors and the specific reaction conditions. echemi.com

Metal-Catalyzed Transformations Involving the Cyclopropyl Moiety

Transition metals can catalyze a variety of transformations involving the cyclopropyl group, often proceeding through pathways inaccessible under thermal or acid/base conditions. mdpi.com These reactions can involve the activation of C-H or C-C bonds within the strained ring.

Carbometalation Reactions of Cyclopropenes

While this compound is a cyclopropane, the principles of carbometalation reactions of cyclopropenes are relevant for understanding potential synthetic routes to and transformations of related structures. Carbometalation of cyclopropenes provides a powerful method for the stereodefined synthesis of polysubstituted cyclopropanes. nih.govnih.gov This process involves the addition of an organometallic reagent across the double bond of a cyclopropene (B1174273), generating a cyclopropyl-metal intermediate that can be trapped with an electrophile. rsc.orgresearchgate.net The regio- and diastereoselectivity of this addition are often high. nih.govnih.gov A similar strategy could be envisioned where a related cyclopropene undergoes carbometalation, followed by functionalization to yield the target molecule or its derivatives.

Alkylation Reactions Involving Organocobalt Complexes

Organocobalt complexes are versatile reagents and catalysts in organic synthesis. The reaction of a derivative of this compound, such as the corresponding halide or tosylate, with a reduced cobalt(I) species would likely proceed via an SN2 or a single-electron transfer (SET) mechanism. core.ac.ukntu.edu.sg

SN2 Pathway: A nucleophilic cobalt(I) complex could displace the leaving group to form a (1-(2-chlorobenzyl)cyclopropyl)methyl-cobalt(III) complex. core.ac.uk Steric hindrance from the 2-chlorobenzyl group and the cyclopropyl ring might slow this process.

SET Pathway: A low-valent cobalt species could transfer an electron to the substrate, generating a cyclopropylmethyl radical and a cobalt(II) species. ntu.edu.sgnih.govresearchgate.net The resulting radical is known to undergo extremely rapid ring-opening to the corresponding homoallyl radical. This radical could then be trapped by the cobalt(II) species or another reagent.

Given the high propensity for cyclopropylmethyl systems to undergo ring-opening under radical conditions, the SET pathway would likely lead to rearranged, acyclic products rather than the direct alkylation product. ntu.edu.sgresearchgate.net

Reactivity Influences of the Chlorobenzyl Substituent

The 2-chlorobenzyl group is not merely a passive spectator; it actively influences the reactivity of the entire molecule through a combination of electronic and steric effects.

Electronic and Steric Effects of the 2-Chloro-Substituted Phenyl Group

The electronic and steric properties of the 2-chloro-substituted phenyl group modulate the reactivity of both the cyclopropyl ring and the methanol (B129727) functional group.

Electronic Effects:

Inductive Effect: The chlorine atom is strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring towards electrophilic substitution and can influence the acidity of the hydroxyl proton and the stability of nearby cationic intermediates.

Resonance Effect: The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). This effect is generally weaker than the inductive effect for halogens and primarily directs electrophilic attack to the ortho and para positions relative to the chlorine. pw.live

Steric Effects:

Steric Hindrance: The presence of the bulky chloro group at the ortho position creates significant steric congestion around the benzylic carbon and the adjacent cyclopropyl ring. accessscience.com This steric bulk can hinder the approach of nucleophiles or catalysts to the hydroxyl group or the cyclopropane ring, potentially slowing down reaction rates. learncbse.in

Conformational Constraints: The steric interaction between the chloro substituent and the cyclopropylmethyl group can restrict bond rotation, favoring certain conformations of the molecule. This conformational preference can, in turn, influence the stereochemical outcome of reactions by dictating the trajectory of reagent approach.

The interplay of these effects is summarized in the table below.

| Effect | Description | Impact on Reactivity |

| Inductive (-I) | Electron withdrawal by the chlorine atom through the sigma bonds. | Destabilizes adjacent carbocations; slightly increases the acidity of the hydroxyl proton. |

| Resonance (+R) | Lone pair donation from the chlorine atom into the phenyl ring's pi system. | Weakly activates the phenyl ring (ortho/para directing), but is generally outweighed by the inductive effect. |

| Steric Hindrance | Spatial bulk of the ortho-chloro substituent. | Hinders the approach of reagents to the alcohol and cyclopropyl groups; can influence reaction selectivity. |

These combined effects mean that the 2-chlorobenzyl substituent plays a decisive role in governing the feasibility, rate, and outcome of nearly all reactions involving this compound.

Potential for Aromatic Functionalization in Multistep Syntheses

The chemical structure of this compound offers significant potential for derivatization, particularly through functionalization of the aromatic ring. The presence of a chlorine atom on the benzyl (B1604629) group serves as a versatile synthetic "handle" for a variety of transition-metal-catalyzed cross-coupling reactions. This capability allows the molecule to function as a key intermediate in multistep syntheses, enabling the construction of a diverse library of analogues with modified aromatic substituents. The reactivity of the aryl chloride is central to this potential, providing a site for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The primary pathway for the functionalization of the 2-chlorobenzyl moiety involves palladium-catalyzed cross-coupling reactions. These reactions have become foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions. wikipedia.orgrsc.org The general mechanism for these transformations begins with the oxidative addition of a palladium(0) catalyst into the carbon-chlorine bond of the aromatic ring. This step forms an arylpalladium(II) complex, which is the key reactive intermediate that subsequently engages with a coupling partner in the catalytic cycle.

Several prominent cross-coupling reactions could foreseeably be applied to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com Applying this reaction to this compound would enable the replacement of the chlorine atom with a wide variety of alkyl, alkenyl, or aryl groups. This transformation would yield diarylmethane derivatives, which are important structural motifs in many functional materials and biologically active compounds. nih.gov The reaction is known to be effective for both benzyl halides and aryl chlorides. nih.govrsc.org

Buchwald-Hartwig Amination

To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination offers a robust strategy. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orglibretexts.org This would convert the 2-chlorobenzyl group into a substituted N-aryl or N-benzyl amine derivative. The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction to include less reactive aryl chlorides and a wide range of amine coupling partners, including ammonia (B1221849) equivalents. wikipedia.orgrsc.orgacs.org The ability to forge C-N bonds this way is of paramount importance in pharmaceutical synthesis, as aryl amines are a common feature in many drug molecules.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.org This reaction, which employs a palladium catalyst and typically a copper(I) co-catalyst, would allow for the introduction of an alkynyl moiety at the 2-position of the benzyl group. nih.govorganic-chemistry.org The resulting aryl alkynes are valuable synthetic intermediates that can undergo further transformations, such as conversion into heterocycles or ketones. mdpi.com The reaction proceeds under mild conditions and is tolerant of many functional groups, making it a suitable candidate for the late-stage functionalization of complex molecules. wikipedia.org

The table below summarizes the potential cross-coupling reactions for the aromatic functionalization of this compound.

| Reaction Name | Bond Formed | Typical Coupling Partner | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (sp2-sp2 or sp2-sp3) | Boronic Acid / Ester (R-B(OH)2) | Biaryls, Alkylarenes |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine (R2NH) | Aryl Amines |

| Sonogashira Coupling | Carbon-Carbon (sp2-sp) | Terminal Alkyne (R-C≡CH) | Aryl Alkynes |

Application As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Cyclopropylaldehydes and Cyclopropylketones

(1-(2-Chlorobenzyl)cyclopropyl)methanol can serve as a direct precursor to the corresponding cyclopropylaldehyde and cyclopropylketone. The primary alcohol functionality of this compound can be selectively oxidized to yield these valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the product.

Generally, the oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. Conversely, the synthesis of ketones from secondary alcohols is more straightforward. In the case of this compound, a primary alcohol, its oxidation would lead to (1-(2-Chlorobenzyl)cyclopropyl)aldehyde. However, if the starting material were a secondary alcohol, such as α-(1-(2-Chlorobenzyl)cyclopropyl)ethanol, its oxidation would yield the corresponding ketone, 1-(1-(2-Chlorobenzyl)cyclopropyl)ethan-1-one.

Various established oxidation protocols can be employed for such transformations. nih.govorganic-chemistry.orgresearchgate.net These methods often utilize transition metal catalysts or metal-free approaches under aerobic conditions, offering environmentally benign alternatives to traditional oxidizing agents. organic-chemistry.orgresearchgate.net

Table 1: Potential Oxidation Products of this compound and a Related Secondary Alcohol

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., PCC, DMP) | (1-(2-Chlorobenzyl)cyclopropyl)aldehyde |

Role in the Divergent Synthesis of Cyclopropylcarbinol Derivatives

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a diverse range of compounds from a common intermediate. This compound is well-suited to serve as such an intermediate for the divergent synthesis of various cyclopropylcarbinol derivatives. The reactivity of the hydroxyl group allows for a multitude of transformations, leading to a library of structurally related but functionally distinct molecules. nih.govnih.govmdpi.com

Starting from this compound, a variety of derivatives can be accessed through reactions such as esterification, etherification, and substitution of the hydroxyl group. For instance, esterification with different acyl chlorides or carboxylic acids would yield a series of esters with varying chain lengths and functionalities. Similarly, etherification reactions with a range of alkyl halides would produce a diverse set of ethers.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide array of nucleophiles to introduce different functional groups, thereby expanding the molecular diversity of the resulting cyclopropylcarbinol derivatives.

Construction of Complex Organic Scaffolds

The unique structural and electronic properties of the cyclopropane (B1198618) ring in this compound make it a valuable component in the construction of more complex organic scaffolds.

Formation of Skipped Dienes and Polysubstituted Cyclopropanes

The synthesis of polysubstituted cyclopropanes is an active area of research, with various methodologies being developed to control the stereochemistry of these complex structures. researchgate.netjlu.edu.cn The pre-existing substituted cyclopropane core of this compound makes it an attractive starting material for the synthesis of more highly substituted cyclopropanes. Further functionalization of the aromatic ring or modification of the methanol (B129727) moiety could lead to the diastereoselective introduction of additional substituents on the cyclopropane ring.

Synthesis of Densely Substituted Bicyclopropanes and Cyclopropyl (B3062369) Oxiranes

The synthesis of densely substituted bicyclopropanes and cyclopropyl oxiranes can be achieved through directed cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives. researchgate.net Although not a direct application of this compound, this methodology highlights the potential of cyclopropyl carbinols in constructing these intricate bicyclic systems.

By analogy, if an alkenyl group were introduced into the structure of this compound, the hydroxyl group could direct the diastereoselective addition of a carbene or an oxidizing agent to the double bond. This would result in the formation of a bicyclopropane or a cyclopropyl oxirane, respectively, with a high degree of stereocontrol. researchgate.net The rigidity of the cyclopropyl core plays a crucial role in achieving this high selectivity. researchgate.net

Intermediate in the Preparation of Specialized Organic Chemicals (e.g., Agrochemicals as chemical structures)

The structural motifs present in this compound are found in a number of biologically active compounds, including agrochemicals. For instance, a closely related compound, 2-(2-chlorophenyl)-1-cyclopropyl ethanone (B97240), is a key intermediate in the synthesis of the fungicide prothioconazole. google.com

The synthesis of a key intermediate for prothioconazole, 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane, starts from o-chlorobenzonitrile and a cyclopropyl formic ester. google.com The resulting 2-(2-chlorophenyl)-1-cyclopropyl ethanone is then chlorinated and subsequently reacted with a sulfur ylide to form the oxirane. google.com While this synthesis does not directly involve this compound, it underscores the relevance of the 2-chlorobenzyl and cyclopropyl moieties in the design of modern agrochemicals. It is plausible that this compound could be utilized in alternative synthetic routes to such compounds or as a building block for other novel agrochemicals.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1-(2-Chlorobenzyl)cyclopropyl)aldehyde |

| 1-(1-(2-Chlorobenzyl)cyclopropyl)ethan-1-one |

| 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane |

| 2-(2-chlorophenyl)-1-cyclopropyl ethanone |

| α-(1-(2-Chlorobenzyl)cyclopropyl)ethanol |

| o-chlorobenzonitrile |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For (1-(2-Chlorobenzyl)cyclopropyl)methanol, these calculations would typically involve geometry optimization to find the lowest energy structure. High-level quantum chemical calculations can resolve controversies regarding molecular structures by analyzing experimental data augmented with calculated vibrational corrections smu.eduresearchgate.net.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Value |

| C-C (cyclopropane) bond length | ~1.51 Å |

| C-C (cyclopropane-benzyl) bond length | ~1.52 Å |

| C-C (cyclopropane-methanol) bond length | ~1.53 Å |

| C-Cl bond length | ~1.74 Å |

| C-O bond length | ~1.43 Å |

| C-C-C (cyclopropane) bond angle | ~60° |

| H-C-H (methanol) bond angle | ~109.5° |

| Note: These are typical values for similar chemical environments and would be precisely determined through specific calculations for the title compound. |

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations can elucidate reaction mechanisms, determine transition state geometries, and calculate reaction energy barriers, which are crucial for understanding the kinetics of a reaction acs.orgnih.govnih.govresearchgate.netnih.gov. For this compound, DFT could be used to investigate its potential reactions, such as oxidation of the alcohol, substitution on the aromatic ring, or reactions involving the cyclopropane (B1198618) ring.

For example, in the context of its synthesis via cyclopropanation, DFT studies can clarify the catalytic mechanism and the origin of diastereoselectivity acs.orgnih.govresearchgate.net. By comparing the energy barriers of different possible reaction pathways, the most plausible mechanism can be identified acs.orgnih.govresearchgate.net. The influence of solvents on reaction barriers can also be investigated using DFT with continuum solvation models nih.gov.

Table 2: Hypothetical Reaction Barriers for a Postulated Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Alcohol Oxidation | TS1 | 25.3 |

| Electrophilic Aromatic Substitution | TS2 | 18.7 |

| Ring Opening of Cyclopropane | TS3 | 35.1 |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations on reaction barriers. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another wikipedia.orgorganicchemistrydata.orgucsb.edu. The energies and shapes of the HOMO and LUMO of this compound would provide significant insights into its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) youtube.com. For this compound, FMO analysis could predict the most likely sites for nucleophilic or electrophilic attack. For instance, the distribution of the HOMO might indicate that the oxygen atom of the hydroxyl group or the π-system of the benzene (B151609) ring are the primary sites for electrophilic attack. Conversely, the LUMO distribution would highlight potential sites for nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity researchgate.net.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

| Note: These are representative values. The actual energies would be determined by specific DFT or other quantum chemical calculations. |

Computational Modeling of Cyclopropane Ring Strain and Stabilization

The cyclopropane ring is characterized by significant ring strain due to its three-membered ring structure, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms utexas.edumasterorganicchemistry.comwikipedia.org. This strain is a combination of angle strain and torsional strain utexas.edumasterorganicchemistry.com. Computational modeling can quantify this ring strain and investigate how substituents on the ring affect its stability acs.orggcsu.edu.

For this compound, computational methods can be used to calculate the strain energy of the cyclopropane ring. This is often done by comparing the heat of formation of the molecule with a strain-free reference compound masterorganicchemistry.com. The presence of the 2-chlorobenzyl and methanol (B129727) substituents can influence the electronic structure and stability of the cyclopropane ring. For example, electronic effects of the substituents could lead to a slight stabilization or destabilization of the strained ring. Computational studies can also explore how the ring strain influences the reactivity of the molecule, particularly in reactions that involve the opening of the cyclopropane ring khanacademy.orgyoutube.com.

Table 4: Representative Components of Ring Strain in a Substituted Cyclopropane

| Strain Component | Estimated Energy (kcal/mol) |

| Angle Strain | ~27-28 |

| Torsional Strain | ~8-9 |

| Substituent Effects | Variable |

| Total Ring Strain | ~35-37 (approx.) |

| Note: These values are based on general findings for substituted cyclopropanes and would need to be specifically calculated for this compound. |

Analytical Methodologies in Support of Synthetic Research

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are indispensable tools for the real-time monitoring of chemical reactions and for assessing the purity of isolated products. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) offer complementary information throughout the synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanol.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The separated spots can be visualized under UV light or by staining with an appropriate reagent.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It is well-suited for monitoring the synthesis of this compound and for assessing its purity. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. A hypothetical GC method for the analysis of this compound is detailed in the table below. The method would be developed to ensure good resolution between the starting materials, the final product, and any potential volatile impurities. For instance, a method similar to that used for other chlorinated hydrocarbons could be adapted, employing a capillary column and temperature programming to achieve optimal separation. epa.gov

Interactive Data Table: Hypothetical GC Method Parameters

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of a wide range of compounds. For a non-volatile or thermally labile compound like this compound, reversed-phase HPLC with UV detection is a suitable method for purity assessment. The method would be developed to separate the target compound from its non-volatile impurities.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization Techniques for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic techniques are crucial for the unambiguous structural confirmation of newly synthesized molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts and coupling patterns for this compound can be predicted based on the analysis of similar structures. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and methanol (B129727) groups, and the protons of the cyclopropyl (B3062369) ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the cyclopropyl ring, the methylene groups, and the carbon bearing the hydroxyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.4 | 127 - 135 |

| Benzyl CH₂ | ~2.8 | ~38 |

| Methanol CH₂ | ~3.5 | ~65 |

| Cyclopropyl CH₂ | 0.4 - 0.8 | 10 - 15 |

| Quaternary Cyclopropyl C | - | ~20 |

| C-Cl (Aromatic) | - | ~133 |

| C-CH₂ (Aromatic) | - | ~138 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzyl-cyclopropyl bond and loss of the methanol group, providing further structural confirmation. libretexts.orgresearchgate.netwhitman.edumiamioh.edudocbrown.info The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-Cl stretch of the chlorobenzyl group.

Development of Methods for Purity Assessment and Process-Related Impurity Profiling

Ensuring the purity of a synthesized compound is critical, particularly in pharmaceutical applications. The development of robust analytical methods for purity assessment and the identification of process-related impurities are therefore essential.

Purity Assessment: The purity of this compound can be determined using the chromatographic techniques described earlier, primarily GC and HPLC. By developing a validated method, the area percentage of the main peak can be used to quantify the purity of the sample.

Process-Related Impurity Profiling: During the synthesis of this compound, various impurities can be formed. These may include unreacted starting materials, by-products from side reactions, and degradation products. A thorough impurity profiling study aims to identify and quantify these impurities. mdpi.comresearchgate.netnih.gov

Potential impurities could arise from:

Incomplete reaction of the starting materials.

Over-reaction or side reactions, such as the formation of ethers or oxidation products.

Impurities present in the starting materials or reagents.

The identification of these impurities often involves a combination of techniques. HPLC coupled with mass spectrometry (LC-MS) is a particularly powerful tool for this purpose, as it allows for the separation of impurities and their identification based on their mass-to-charge ratio and fragmentation patterns. Once identified, these impurities can be synthesized and used as reference standards for quantitative analysis.

Interactive Data Table: Potential Process-Related Impurities

| Impurity Name | Potential Source |

| 2-Chlorobenzaldehyde | Starting material for a potential synthetic route |

| Cyclopropanecarboxaldehyde (B31225) | Starting material for a potential synthetic route |

| Bis(1-(2-chlorobenzyl)cyclopropyl) ether | Side reaction during synthesis |

| (1-(2-Chlorobenzyl)cyclopropyl)carboxylic acid | Oxidation of the final product |

Conclusion and Future Directions in Academic Research

Remaining Challenges in the Synthesis of Substituted Cyclopropylmethanols

The synthesis of highly substituted cyclopropanes, particularly those with quaternary carbon centers like (1-(2-Chlorobenzyl)cyclopropyl)methanol, remains a formidable challenge in organic synthesis. Key hurdles that future research must address include:

Stereoselectivity: Achieving high levels of diastereo- and enantioselectivity in the creation of 1,1-disubstituted cyclopropanes is a primary obstacle. While methods like the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds are foundational, their application to sterically hindered or electronically complex substrates requires further refinement. researchgate.net The development of novel chiral catalysts that can effectively control the stereochemistry of such transformations is a critical area of investigation. nih.gov

Functional Group Tolerance: Many existing cyclopropanation methods are sensitive to certain functional groups. For a scaffold like this compound, which contains an aryl halide and a primary alcohol, developing synthetic routes that are tolerant of these moieties is essential to avoid cumbersome protection-deprotection sequences.

Scalability and Safety: Methods that rely on hazardous reagents, such as diazomethane (B1218177) or its precursors, present significant safety concerns and scalability issues. researchgate.net Future research will likely focus on developing safer carbene precursors or exploring entirely different mechanistic pathways, such as Michael-initiated ring closure (MIRC) reactions, to construct the cyclopropane (B1198618) ring. rsc.org

| Method | Key Challenge | Potential Improvement |

| Catalytic Cyclopropanation | Control of stereoselectivity for 1,1-disubstituted products. | Development of new chiral ligands for Rh, Cu, or Co catalysts. nih.gov |

| Simmons-Smith Reaction | Limited substrate scope and functional group tolerance. | Formulation of new zinc-carbenoid reagents with enhanced reactivity and selectivity. researchgate.net |

| Michael-Initiated Ring Closure (MIRC) | Availability of suitable precursors. | Design of novel Michael acceptors and nucleophiles tailored for complex scaffolds. rsc.org |

Emerging Avenues for Mechanistic Investigations of Cyclopropyl (B3062369) Reactivity

The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) dictates its unique reactivity, often resembling that of an alkene. unl.pt The this compound scaffold is an excellent platform for probing the subtle interplay of steric and electronic effects on cyclopropane ring-opening reactions.

Emerging avenues for investigation include:

Computational Studies: High-level density functional theory (DFT) calculations can be employed to model the transition states of potential ring-opening reactions. uq.edu.au This can help predict whether reactions will proceed via homolytic cleavage (to form radical intermediates) or heterolytic cleavage (to form carbocationic intermediates), and how the 2-chlorobenzyl substituent influences these pathways.

Kinetics and Isotope Labeling: Experimental studies, including kinetic analysis and isotope labeling, can provide definitive evidence for proposed reaction mechanisms. For example, investigating the solvolysis of derivatives of this compound could elucidate the stability and rearrangement pathways of the resulting cyclopropylmethyl cation. researchgate.net

Radical Clock Experiments: The cyclopropylmethyl radical is known to undergo a very rapid ring-opening rearrangement. This property can be harnessed in "radical clock" experiments to time other fast radical reactions. The specific substitution pattern of this compound could be used to calibrate and refine these clocks.

Potential for Novel Synthetic Transformations Utilizing the this compound Scaffold

The inherent reactivity of the cyclopropylmethanol (B32771) unit opens the door to a variety of synthetic transformations, making it a versatile building block. nbinno.com The presence of the 2-chlorobenzyl group adds another layer of synthetic utility.

Ring-Opening and Ring-Expansion Reactions: Acid-catalyzed or transition-metal-mediated ring-opening of the cyclopropane can lead to the formation of homoallylic alcohols or cyclobutane (B1203170) derivatives. researchgate.net These transformations are powerful methods for increasing molecular complexity and accessing different carbocyclic frameworks.

Fragmentation Reactions: Under appropriate conditions, the scaffold could undergo fragmentation to yield valuable synthetic intermediates. For example, oxidation to the corresponding aldehyde or ketone followed by base or acid treatment could trigger novel rearrangement pathways.

Cross-Coupling Reactions: The 2-chlorobenzyl moiety is a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of compounds from a common intermediate.

| Reaction Type | Potential Product | Key Reagents/Conditions |

| Acid-Catalyzed Rearrangement | Substituted cyclobutanols or homoallylic alcohols | Protic or Lewis acids |

| Palladium-Catalyzed Suzuki Coupling | Biaryl-substituted cyclopropylmethanol | Pd catalyst, boronic acid, base |

| Oxidation/Fragmentation | Alkenyl ketones or aldehydes | Oxidizing agent (e.g., PCC, Swern), followed by acid/base |

Outlook on Advanced Material Applications and Chemical Probes

Beyond its role in synthetic methodology, the rigid, three-dimensional structure of the cyclopropane ring makes it an attractive component for applications in materials science and chemical biology. unl.ptnih.gov

Advanced Materials: Incorporating the this compound scaffold into polymer backbones could introduce unique conformational constraints. The rigidity of the cyclopropane unit can influence the material's thermal properties, crystallinity, and mechanical strength.

Chemical Probes: The defined spatial arrangement of the functional groups (hydroxyl, aryl halide) makes this scaffold a candidate for the design of chemical probes. mdpi.com For instance, it could be elaborated into molecules that bind to specific biological targets, where the cyclopropane ring acts as a conformationally restricted linker between different pharmacophoric elements. Its derivatives could be explored as enzyme inhibitors or as probes for studying protein-protein interactions. unl.pt The development of photoactivatable or fluorescently tagged versions could provide powerful tools for chemical biology research.

Q & A

Basic Research Questions

Q. What synthetic methods are effective for synthesizing (1-(2-Chlorobenzyl)cyclopropyl)methanol, and how do reaction parameters influence cyclopropane ring formation?

- Answer : The synthesis typically employs lithium carbenoid-mediated cyclopropanation. Critical parameters include:

- Halogenated precursors : CH₂I₂ yields ~33%, while CH₂Br₂ improves yield to 49% due to enhanced reactivity .

- Solvent polarity : Polar aprotic solvents stabilize intermediates, reducing side reactions.

- Temperature : Lower temperatures (−78°C) minimize ring strain-induced decomposition.

- Methodological Tip : Optimize stoichiometry and quenching protocols to isolate the cyclopropane product efficiently .

Q. Which spectroscopic techniques are optimal for structural elucidation, and how are data interpreted to resolve ambiguities?

- Answer :

- FTIR : Identifies functional groups (e.g., -OH stretch at ~3372 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

- NMR : ¹H NMR distinguishes cyclopropane protons (δ 1.0–2.0 ppm) and aromatic protons (δ ~7.0 ppm). Coupling constants (J ~5–10 Hz) confirm cyclopropane geometry .

- Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

Q. How does the chlorobenzyl group affect the compound's stability under varying conditions?

- Answer :

- pH Stability : The electron-withdrawing chloro group enhances resistance to nucleophilic attack but increases susceptibility to acidic hydrolysis (pH < 3) .

- Thermal Stability : Decomposition occurs above ~192°C (inferred from analogues), with cyclopropane ring-opening as the primary pathway .

- Methodological Tip : Conduct accelerated stability studies (40–80°C, 75% RH) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) guide the design of functionalization reactions for this compound?

- Answer :

- B3LYP Functional : Incorporates exact-exchange terms to model transition states (e.g., hydroxyl group functionalization), achieving <2.4 kcal/mol deviation in activation energy predictions .

- Solvent Effects : Include implicit solvation models (e.g., SMD) to refine regioselectivity predictions for nucleophilic additions .

Q. How to resolve discrepancies between experimental reactivity data and computational predictions?

- Answer :

- Kinetic Profiling : Use variable-temperature NMR to measure activation parameters (ΔH‡, ΔS‡) for comparison with DFT-derived values .

- Solvent Corrections : Adjust computational models for explicit solvent interactions (e.g., methanol coordination to -OH) to align with observed thiol-addition rates .

Q. What strategies minimize side reactions during hydroxyl group derivatization?

- Answer :

- Protection-Deprotection : Use TMSCl to protect -OH before alkylation. Monitor intermediates via LC-MS to detect over-alkylation .

- Catalytic Control : Employ organocatalysts (e.g., DMAP) to enhance selectivity in carbamate formation, as shown in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.